2-Chloro-6-iodotoluene
Overview
Description
2-Chloro-6-iodotoluene is a useful research compound. Its molecular formula is C7H6ClI and its molecular weight is 252.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Friedel-Crafts Reactions
2-Chloro-6-iodotoluene is involved in Friedel–Crafts reactions, a type of acylation reaction. Research has shown that acetylation and benzoylation of iodobenzene and its derivatives, including this compound, can produce various compounds under specific conditions, yielding products like p-iodoacetophenone or p-iodobenzophenone. These findings are significant in synthetic organic chemistry (Gore, Thorburn, & Weyell, 1973).
α-Oxygen Functionalizations
In the domain of organic synthesis, this compound is used for α-oxygen functionalizations of β-dicarbonyl compounds. This process involves the introduction of various oxygen-containing functionalities, such as tosyloxy and acetoxy, to β-dicarbonyl compounds. The transformations are facilitated by hypervalent iodine(III) species, demonstrating the reagent's utility in diversifying organic molecules (Yu, Tian, & Zhang, 2010).
Photodissociation Dynamics
In the field of physical chemistry, studies on the photodissociation dynamics of 2-iodotoluene have provided insights into the dissociation process of the C-I bond in this molecule. This research contributes to the understanding of fundamental reaction mechanisms in photochemistry (Liu et al., 2016).
Oxidative Intramolecular Coupling
This compound plays a rolein oxidative intramolecular coupling processes, particularly in the synthesis of polycyclic aromatic hydrocarbons. The catalytic activity of hypervalent iodine, generated from this compound, facilitates the coupling of arene and alkene C-H bonds, leading to the formation of complex hydrocarbons. This process highlights its significance in organic synthesis and the development of new catalytic methods (Zhao, Britt, & Murphy, 2018).
Halogenation Reactions
The compound is also relevant in halogenation reactions. Research in this area has shown that this compound can be used in the formation of dihalo compounds, which are essential intermediates in various synthetic pathways. This underscores its role in expanding the toolkit for halogenation chemistry (Tao, Tran, & Murphy, 2013).
Selective Iodination of Toluene
A significant application of this compound is in the selective iodination of toluene to form para-iodotoluene. This process demonstrates the utility of this compound in facilitating specific chemical transformations, which is crucial in the production of specialized aromatic compounds (Sharma, Deshmukh, & Singh, 1996).
Mechanism of Action
Target of Action
2-Chloro-6-iodotoluene is an organic compound that is commonly used as an intermediate for organic synthesis . It can be used as a raw material for the manufacture of drugs, dyes, and pesticides . .
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. As an intermediate in organic synthesis, it can participate in various types of reactions, including substitution reactions and coupling reactions, such as the Suzuki reaction . The exact interaction with its targets and the resulting changes would depend on the specific context of the reaction.
Biochemical Pathways
Pharmacokinetics
It is known that the compound has a low gastrointestinal absorption and is a cyp1a2 and cyp2c9 inhibitor . Its Log P (skin permeation) is -5.31 cm/s, indicating that it has low skin permeability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light and should be stored in a dark place . It should also be sealed in dry conditions and stored at a temperature of 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy in reactions.
Biochemical Analysis
Biochemical Properties
2-Chloro-6-iodotoluene plays a significant role in biochemical reactions, particularly in substitution and coupling reactions such as the Suzuki reaction . It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s interactions with biomolecules are primarily based on its ability to act as a halogenated aromatic compound, which can participate in electrophilic aromatic substitution reactions. These interactions are crucial for the synthesis of more complex molecules used in pharmaceuticals and other industries.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and alterations in cellular function. For example, this compound can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the formation of new chemical bonds . These molecular interactions are essential for the compound’s role in biochemical reactions and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, but it can degrade when exposed to light and heat . The long-term effects of the compound on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause significant changes in cellular metabolism and gene expression, leading to potential toxicity . The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on cellular function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other compounds. The compound can undergo metabolic reactions such as oxidation and reduction, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways are essential for the compound’s role in cellular metabolism and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes.
Properties
IUPAC Name |
1-chloro-3-iodo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHHXVIJMCMYGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373974 | |
Record name | 2-Chloro-6-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42048-11-3 | |
Record name | 2-Chloro-6-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-iodo-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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